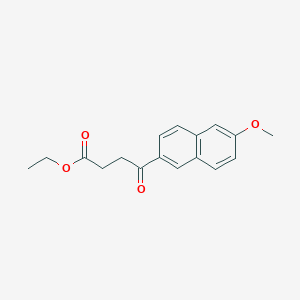
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate typically involves the esterification of 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and reduces the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoate.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol, ethyl 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have different physical and chemical properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of novel materials with specific optical and electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of naphthalene derivatives with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The methoxy group on the naphthalene ring enhances its binding affinity to the target enzymes, leading to increased potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate: This compound has a similar naphthalene moiety but differs in the presence of a hydroxyphenyl group and a cyclohexene ring.
Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate: This compound also contains the methoxynaphthalene group but has a bromophenyl group and a cyclohexene ring.
Uniqueness
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate is unique due to its specific structural features, including the combination of an ethyl ester group, a 4-oxobutanoate moiety, and a 6-methoxynaphthalen-2-yl group.
Eigenschaften
CAS-Nummer |
7495-48-9 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate |
InChI |
InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
VPLAPZOVFJSEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



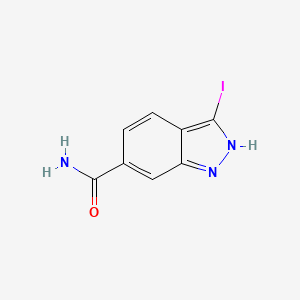
![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
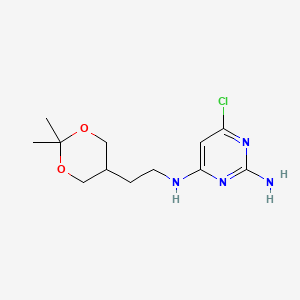
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
![10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11842046.png)
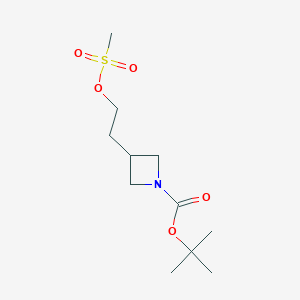
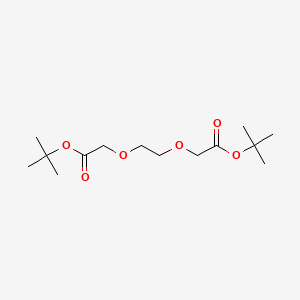

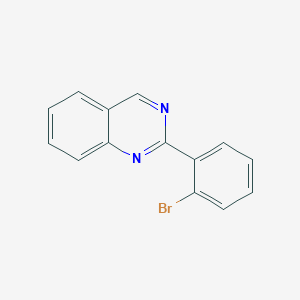
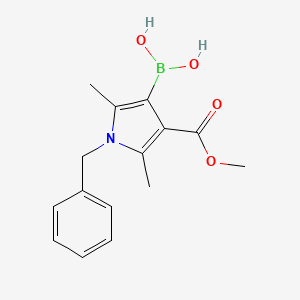

![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)

